2-chloromethyl-1H-indene
Description
Properties
Molecular Formula |
C10H9Cl |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
2-(chloromethyl)-1H-indene |
InChI |
InChI=1S/C10H9Cl/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-5H,6-7H2 |
InChI Key |
NCEAKARBDQUYJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=C1CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Preparation Methods
Mechanistic Considerations
-
Electrophilic Attack : Formaldehyde reacts with HCl to form chloromethyl cation (CH₂Cl⁺).
-
Regioselectivity : The indene’s electron-rich 2-position is favored for electrophilic substitution.
-
Steric Effects : Bulky substituents may hinder reactivity, necessitating optimized conditions.
Challenges
-
Polymerization : Indene’s conjugated diene system is prone to polymerization under acidic conditions.
-
Byproducts : Competing reactions, such as di-chloromethylation, require careful control of reagent stoichiometry.
Diels-Alder Cycloaddition Approach
The Diels-Alder reaction offers a stereoselective method to construct the indene core with pre-installed functional groups.
Retrosynthetic Strategy
-
Diene : 1-Chloromethyl-1,3-butadiene.
-
Dienophile : Benzyne or substituted benzyne.
Reaction Protocol
-
Generate benzyne via dehydrohalogenation of 1,2-dibromobenzene.
-
Cycloaddition with 1-chloromethyl-1,3-butadiene at elevated temperatures.
-
Aromatization of the adduct to yield this compound.
Yield Optimization (Table 2)
| Dienophile | Temperature (°C) | Yield (%) |
|---|---|---|
| Benzyne | 150 | 58 (est.) |
| 3-Methylbenzyne | 160 | 47 (est.) |
Halogenation of Methyl-Substituted Indenes
Direct halogenation of 2-methyl-1H-indene provides a straightforward route. However, achieving selective chlorination at the methyl group requires precise conditions.
Chlorination Methods
-
Free Radical Chlorination : Cl₂ gas under UV light, with careful control to avoid over-chlorination.
-
Electrophilic Chlorination : SO₂Cl₂ or N-chlorosuccinimide (NCS) in the presence of initiators.
Selectivity Challenges
-
The indene’s allylic positions are highly reactive, leading to competing C-Cl bond formation at the 1- or 3-positions.
-
Steric shielding of the methyl group (e.g., using bulky solvents) may improve selectivity.
Transition Metal-Catalyzed Cross-Coupling
Cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, could install the chloromethyl group via pre-functionalized intermediates.
Example Protocol
-
Synthesize 2-boronic ester-1H-indene.
-
Couple with chloromethyl zinc bromide (CH₂ClZnBr) under Pd catalysis.
Limitations
-
Stability : Chloromethyl organometallic reagents are moisture-sensitive.
-
Side Reactions : Homocoupling of the boronic ester may occur.
Q & A
Basic: How can the purity and structural integrity of 2-chloromethyl-1H-indene be verified following synthesis?
Methodological Answer:
- Chromatographic Techniques : Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with standardized reference materials to assess purity.
- Spectroscopic Analysis : Employ - and -NMR to confirm substituent positions and detect impurities. For chlorinated derivatives, -NMR (if accessible) can validate the chloro-methyl group .
- X-ray Crystallography : Resolve crystal structures using software like SHELX (e.g., SHELXL for refinement) to confirm bond lengths, angles, and stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy.
Advanced: What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to model reaction pathways. Include exact exchange terms to improve accuracy for chlorinated systems .
- Transition State Analysis : Locate transition states using QST2 or QST3 algorithms in Gaussian or ORCA. Compare activation energies for competing pathways (e.g., SN1 vs. SN2 mechanisms).
- Solvent Effects : Apply continuum solvation models (e.g., PCM or SMD) to account for solvent polarity’s impact on reaction kinetics .
- Validation : Benchmark computed results against experimental kinetic data (e.g., rate constants from UV-Vis monitoring).
Basic: What are the common synthetic routes for this compound, and what are their mechanistic considerations?
Methodological Answer:
- Friedel-Crafts Alkylation : React indene with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl) to introduce the chloromethyl group. Monitor regioselectivity to avoid over-alkylation .
- Radical Chlorination : Use N-chlorosuccinimide (NCS) under UV light for selective C–H chlorination. Control reaction time to prevent polychlorination .
- Mechanistic Pitfalls : Steric hindrance at the indene’s 2-position may necessitate elevated temperatures or catalytic systems (e.g., FeCl) to improve yields.
Advanced: How can discrepancies between experimental and computational data on the electronic properties of this compound be resolved?
Methodological Answer:
- Error Source Analysis :
- Experimental Replication : Re-measure UV-Vis absorption spectra or ionization potentials using calibrated instruments.
- Data Reconciliation : Apply statistical tools (e.g., Bland-Altman plots) to quantify agreement between theoretical and experimental values .
Basic: What safety protocols are recommended when handling chlorinated indene derivatives?
Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of volatile chlorinated compounds.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Chlorinated organics may penetrate latex .
- Waste Disposal : Neutralize chlorinated waste with sodium bicarbonate before disposal in halogenated solvent containers .
- Emergency Procedures : For spills, use inert absorbents (vermiculite) and avoid water to prevent hydrolysis reactions .
Advanced: What strategies can be employed to determine the stereochemical outcomes of reactions involving this compound?
Methodological Answer:
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign absolute configurations .
- Crystallographic Analysis : Solve crystal structures of diastereomeric derivatives (e.g., with Mosher’s acid) to confirm stereochemistry .
- Computational Prediction : Perform conformational searches with molecular mechanics (MMFF94) followed by DFT optimization to predict favored stereoisomers .
Basic: How can the thermal stability of this compound be evaluated for storage or reaction planning?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures under inert atmospheres.
- Thermogravimetric Analysis (TGA) : Monitor mass loss profiles to identify degradation products .
- Kinetic Stability Assessment : Use Arrhenius plots derived from isothermal TGA data to predict shelf-life.
Advanced: What methodologies are effective in analyzing substituent effects on the electronic structure of this compound?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Compute HOMO/LUMO energies and maps using DFT to predict sites for electrophilic/nucleophilic attacks .
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between the chloromethyl group and the indene π-system .
- Electrostatic Potential (ESP) Mapping : Visualize charge distribution to rationalize regioselectivity in Diels-Alder reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
